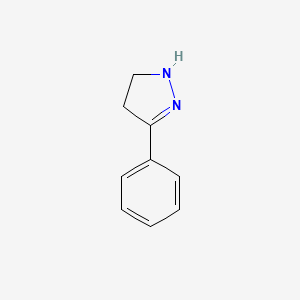

3-Phenyl-4,5-dihydro-1H-pyrazole

Übersicht

Beschreibung

3-Phenyl-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C9H10N2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biological Activities

3-Phenyl-4,5-dihydro-1H-pyrazole and its derivatives have been extensively studied for their biological activities , which include:

- Antimicrobial Activity : Several studies have demonstrated the compound's effectiveness against various bacterial and fungal strains. For instance, derivatives have shown promising results against Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Properties : Research indicates that this compound exhibits anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). In particular, certain derivatives have been synthesized and tested for their ability to inhibit inflammatory mediators such as TNF-α and IL-6 .

- Anticancer Potential : The compound has been investigated for its anticancer properties. One study reported that this compound reduced cell viability in bladder cancer cell lines . Additionally, molecular modeling studies suggest that it may interact with specific cancer targets .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. Variations in the synthesis process can lead to a variety of derivatives with enhanced biological activities. For example:

| Derivative | Synthesis Method | Biological Activity |

|---|---|---|

| 1-(2,4-Dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-propenone | Claisen–Schmidt condensation | Anti-inflammatory |

| N-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazole | Reaction with sulfanilamide | Carbonic anhydrase inhibition |

| 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole | Reflux with hydrazine hydrate | Antimicrobial and fluorescence probe |

Therapeutic Applications

The therapeutic implications of this compound are vast:

- Pain Management : Due to its anti-inflammatory properties, this compound could serve as a potential analgesic.

- Cancer Treatment : Its ability to inhibit cancer cell proliferation positions it as a candidate for further development in oncology.

- Antimicrobial Agents : Given its efficacy against resistant bacterial strains, it may contribute to the development of new antibiotics.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

- A study by Selvam et al. synthesized a series of pyrazole derivatives that exhibited significant anti-inflammatory activity compared to diclofenac sodium .

- Research conducted by Chovatia et al. demonstrated that synthesized derivatives showed high antimicrobial activity against multiple bacterial strains .

Analyse Chemischer Reaktionen

Cyclization and Condensation Reactions

3-Phenyl-4,5-dihydro-1H-pyrazole derivatives are frequently synthesized via cyclization reactions. A common method involves Knoevenagel condensation followed by hydrazine-mediated cyclization:

Key findings:

-

Substituents on acetophenone (e.g., -H, -CH₃, -F) influence reaction efficiency and product diversity .

-

Cyclization with thiosemicarbazide under acidic conditions forms stable thioamide derivatives .

Acylation and Nucleophilic Substitutions

The secondary amine in the pyrazole ring reacts with electrophiles, enabling acylation and nucleophilic substitutions:

Key findings:

-

Acylation with succinic anhydride introduces carboxylic acid moieties, enhancing solubility for biological studies.

-

Carboxamide derivatives exhibit carbonic anhydrase inhibition, relevant for drug design .

1,3-Dipolar Cycloadditions

The dihydropyrazole core participates in cycloaddition reactions to form polycyclic systems:

Key findings:

-

Chloramine-T catalyzes nitrile imine generation, enabling regioselective cycloadditions .

-

Amberlyst-15 enhances reaction efficiency under mild conditions (room temperature) .

Functionalization via Cross-Coupling

Palladium-catalyzed reactions enable functionalization of the phenyl group:

Key findings:

-

Suzuki coupling introduces aryl groups at the 3-position, enabling structural diversification .

-

Trifluoromethylation enhances metabolic stability in pharmaceutical applications .

Oxidation and Dehydrogenation

Controlled oxidation converts dihydropyrazoles to fully aromatic pyrazoles:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| I₂, Selectfluor, DMSO | 80°C, 12h | 1,4-Disubstituted pyrazoles | 70–85% | |

| H₂O₂, FeCl₃ | Ethanol, reflux | 3-Phenyl-1H-pyrazole | 65% |

Key findings:

Eigenschaften

CAS-Nummer |

936-48-1 |

|---|---|

Molekularformel |

C9H10N2 |

Molekulargewicht |

146.19 g/mol |

IUPAC-Name |

3-phenyl-4,5-dihydro-1H-pyrazole |

InChI |

InChI=1S/C9H10N2/c1-2-4-8(5-3-1)9-6-7-10-11-9/h1-5,10H,6-7H2 |

InChI-Schlüssel |

AZPXELGXAFZFPC-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNN=C1C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.